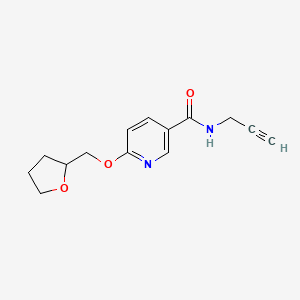

N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-7-15-14(17)11-5-6-13(16-9-11)19-10-12-4-3-8-18-12/h1,5-6,9,12H,3-4,7-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWGEFOJJMDFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CN=C(C=C1)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide and a suitable base.

Attachment of the Tetrahydrofuran-2-ylmethoxy Group: The tetrahydrofuran-2-ylmethoxy group can be attached via an etherification reaction using tetrahydrofuran-2-ylmethanol and an appropriate activating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group or the tetrahydrofuran-2-ylmethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Propargyl bromide with a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is C14H16N2O3, with a molecular weight of approximately 260.293 g/mol. The compound features a nicotinamide core, which is known for its biological activity, combined with a prop-2-yn-1-yl substituent and a tetrahydrofuran-2-yl methoxy group. This structural composition contributes to its potential efficacy in various applications.

Synthesis Techniques

The synthesis of this compound typically involves several key steps, including:

- Reagents : Utilization of specific reagents to facilitate the formation of the desired compound.

- Optimization : Techniques such as continuous flow reactors to enhance yield and purity.

- Characterization : Employing spectroscopic methods like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) for structural confirmation.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

-

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, potentially serving as an alternative to conventional antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus < 0.5 mg/L Escherichia coli < 0.3 mg/L

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Studies have demonstrated that N-(prop-2-yn-1-y)-6-((tetrahydrofuran-2-y)methoxy)nicotinamide induces apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Efficacy

A study evaluated the efficacy of N-(prop-2-yn-1-y)-6-((tetrahydrofuran-2-y)methoxy)nicotinamide against common bacterial strains. The results showed that it had a lower MIC compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Anti-inflammatory Mechanism Exploration

In an induced inflammation model, treatment with this compound led to significant reductions in paw edema and inflammatory markers compared to control groups. These findings support its therapeutic application in conditions characterized by inflammation.

Anticancer Activity Assessment

In vitro assays on human cancer cell lines revealed that the compound effectively induced apoptosis through activation of caspase pathways, highlighting its mechanism as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Functional Group Analysis

The following table summarizes structural variations among N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and its analogues:

Detailed Analysis of Structural and Functional Variations

Tetrahydrofuran vs. Tetrahydropyran Substitution

- Target Compound vs. Pyran Derivative : Replacing the tetrahydrofuran-2-yl group with tetrahydropyran-4-yl increases ring size from 5-membered to 6-membered. However, the larger ring may disrupt hydrogen-bonding interactions critical for target binding, as tetrahydropyran lacks the tetrahydrofuran’s shorter O–C–C–O dihedral angle, which is optimal for specific hydrogen-bonding patterns .

Chloro Substitution at C5

- The addition of a chlorine atom at the 5-position of the nicotinamide ring introduces electronegativity, enhancing electrophilicity and enabling halogen bonding with protein residues (e.g., backbone carbonyls). This substitution may increase binding affinity but could also elevate toxicity risks due to reactive intermediates.

Propargyl vs. Methoxypyridine Substituent

- Replacing the propargyl group with a (2-methoxypyridin-3-yl)methyl substituent eliminates alkyne reactivity but introduces a planar aromatic system.

Pyridazine-Furan Hybrid vs. Nicotinamide Core

- The pyridazine-furan hybrid in the ethyl side chain introduces additional hydrogen-bond acceptors (N and O atoms) and a rigid planar structure. This could enable simultaneous interactions with multiple binding pockets, making the compound suitable for polypharmacology applications. However, the increased molecular weight (~424.4 vs. ~300 for the target compound) may reduce bioavailability.

Hydrogen-Bonding and Crystallographic Considerations

The target compound’s tetrahydrofuran-2-yl methoxy group likely participates in hydrogen-bonding networks, as predicted by graph-set analysis . In contrast, analogues with tetrahydropyran or pyridazine substituents may form weaker or fewer hydrogen bonds due to steric constraints or altered geometry. Crystallographic studies using programs like SHELXL would be essential to validate these interactions experimentally.

Biological Activity

N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3, with a molecular weight of approximately 260.293 g/mol. The compound features a nicotinamide core, a prop-2-yn-1-yl substituent, and a tetrahydrofuran-2-yl methoxy group, which contribute to its biological activity and potential therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, related pyrimidine-based drugs have demonstrated potent antiviral activity against various strains of influenza, showing IC50 values in the nanomolar range. Although specific data for this compound is limited, the structural similarities suggest potential antiviral efficacy that warrants further investigation .

Anticancer Properties

Research into related compounds has shown promising anticancer activities. For example, certain derivatives have been reported to inhibit cell proliferation in cancer cell lines with IC50 values ranging from 0.126 μM to 27.4 nM, indicating strong potency against tumor growth while sparing normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases.

The proposed mechanism of action for compounds in this class includes:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells has been observed, leading to reduced proliferation.

- Apoptosis Induction : Increased levels of pro-apoptotic markers such as caspases have been documented in treated cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Preparation of the Nicotinamide Core : This can be achieved through the reaction of nicotinic acid with ammonia or an amine.

- Introduction of Substituents : The propynyl and tetrahydrofuran groups are introduced through sequential reactions involving appropriate reagents .

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

A case study that exemplifies the potential applications of structurally similar compounds involves their use in treating viral infections in animal models. In one study, a related compound demonstrated over a 2-log reduction in viral load in infected mice, showcasing its therapeutic potential .

Furthermore, another study highlighted the efficacy of similar compounds against triple-negative breast cancer (TNBC), where significant inhibition of tumor growth was observed compared to standard treatments like 5-Fluorouracil (5-FU) .

Q & A

Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.